2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based compound with antiviral activity.
Encorafenib: A pyrazole derivative used in cancer treatment.
Celecoxib: A well-known pyrazole-based anti-inflammatory drug.
Uniqueness
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15BrN4 |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H15BrN4/c1-2-17-7-11-12(8-17)16-18(13(11)15)10-5-3-9(14)4-6-10/h3-6H,2,7-8,15H2,1H3 |
InChI Key |
DTCOLVVORDKLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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